4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid
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Overview
Description
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolidine ring, which is further connected to a benzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid typically involves the following steps:
Formation of the Fmoc-protected pyrrolidine: The pyrrolidine ring is first protected with the fluorenylmethoxycarbonyl group. This is usually achieved by reacting pyrrolidine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with benzoic acid: The Fmoc-protected pyrrolidine is then coupled with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of Fmoc-protected pyrrolidine: This is done in large reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Automated coupling processes: The coupling of Fmoc-protected pyrrolidine with benzoic acid is often automated to increase efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid undergoes several types of chemical reactions:
Deprotection reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution reactions: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: DCC or DIC in the presence of DMAP is used for coupling reactions.
Major Products
Deprotected pyrrolidine: Removal of the Fmoc group yields the free pyrrolidine derivative.
Substituted benzoic acids: Electrophilic aromatic substitution reactions yield various substituted benzoic acids.
Scientific Research Applications
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid is widely used in scientific research, particularly in:
Peptide synthesis: It serves as a protecting group for amino acids, facilitating the stepwise construction of peptides.
Medicinal chemistry: It is used in the synthesis of peptide-based drugs and other bioactive molecules.
Biological studies: The compound is used to study protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The primary function of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid is to protect amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. The deprotection step, which removes the Fmoc group, is typically carried out under basic conditions, allowing the amino group to participate in subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid
- ®-3-((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(1,1’-biphenyl)-4-yl)butanoic acid
- (S)-3-((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid
Uniqueness
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid is unique due to its specific structure, which combines the Fmoc-protected pyrrolidine with a benzoic acid moiety. This combination provides both stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.
Biological Activity
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C24H27NO5, with a molecular weight of approximately 409.47 g/mol. The structure features a benzoic acid moiety linked to a pyrrolidine derivative, which is further modified by a fluorenylmethoxycarbonyl (Fmoc) group. This structural diversity contributes to its biological activity.
Research indicates that compounds similar to this compound often exhibit inhibitory effects on various enzymes and receptors involved in cancer pathways. For instance, certain pyrrolidine derivatives have shown activity against the epidermal growth factor receptor (EGFR), particularly in mutant forms associated with non-small cell lung cancer (NSCLC) .
Anticancer Properties
Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms:
- EGFR Inhibition : Certain pyrrolidine derivatives have been shown to selectively inhibit EGFR mutants, leading to reduced cell proliferation in NSCLC models .
- Apoptosis Induction : Compounds with similar structures have been reported to induce apoptosis in cancer cells by activating intrinsic pathways .
Antiviral Activity
Recent investigations into related compounds have revealed potent antiviral properties against SARS-CoV-2, suggesting potential applications in treating viral infections. For example, certain ketone-based inhibitors have demonstrated significant efficacy against coronavirus proteases .
Study 1: EGFR Inhibition
In a study focusing on the inhibition of the T790M mutant of EGFR, researchers synthesized several pyrrolidine derivatives, including those structurally related to our compound. The findings indicated that these compounds exhibited nanomolar IC50 values against the mutant, highlighting their therapeutic potential in targeted cancer therapies .
Study 2: Antiviral Activity
A recent study evaluated the antiviral efficacy of similar compounds against SARS-CoV-2. The results showed that specific derivatives could inhibit viral replication effectively, with IC50 values in the low nanomolar range, indicating strong potential for further development as antiviral agents .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C26H23NO4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)18-11-9-17(10-12-18)19-13-14-27(15-19)26(30)31-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24H,13-16H2,(H,28,29) |
InChI Key |
DWMDYFFFVVTXKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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